molecular formula C6H12ClNO B1346144 2-Chloro-n-isobutylacetamide CAS No. 32461-83-9

2-Chloro-n-isobutylacetamide

Cat. No.: B1346144
CAS No.: 32461-83-9
M. Wt: 149.62 g/mol
InChI Key: VMVLMEWLHDHBNZ-UHFFFAOYSA-N
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Description

2-Chloro-N-isobutylacetamide (CAS 32461-83-9) is an acetamide derivative featuring a chloro substituent at the α-carbon and an isobutyl group attached to the nitrogen atom. Its IUPAC name is 2-chloro-N-(2-methylpropyl)acetamide, with a molecular formula of C₆H₁₂ClNO. Key physicochemical properties include:

  • Boiling Point: 259.9 ± 23.0 °C
  • Density: 1.0 ± 0.1 g/cm³
  • Polar Surface Area (PSA): 29.1 Ų
  • Refractive Index: 1.439
  • Flash Point: 111.0 ± 22.6 °C

The compound is commercially available from multiple suppliers (e.g., Shanghai Yiji Industrial Co., Hubei Guoyun Furui Technology Co.) and is utilized in organic synthesis and pharmaceutical intermediates due to its reactive chloroacetamide moiety .

Properties

IUPAC Name

2-chloro-N-(2-methylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c1-5(2)4-8-6(9)3-7/h5H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVLMEWLHDHBNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278574
Record name 2-chloro-n-isobutylacetamide
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Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32461-83-9
Record name 32461-83-9
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Record name 2-chloro-n-isobutylacetamide
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Record name 2-Chloro-N-isobutylacetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-n-isobutylacetamide typically involves the reaction of isobutylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

ClCH2COCl+(CH3 \text{ClCH}_2\text{COCl} + \text{(CH}_3\ ClCH2​COCl+(CH3​ 

Biological Activity

2-Chloro-n-isobutylacetamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological effects, synthesizes relevant data, and discusses case studies highlighting its efficacy.

Chemical Structure and Properties

This compound belongs to the class of acetamides, characterized by the presence of a chloro group which enhances its biological activity. The general structure can be represented as follows:

C5H10ClNO\text{C}_5\text{H}_{10}\text{Cl}\text{N}O

Antimicrobial Activity

Recent studies have shown that compounds containing chloro groups exhibit enhanced antimicrobial properties. For instance, a study demonstrated that the addition of chlorine to acetamide derivatives significantly improved their effectiveness against various pathogens, including Klebsiella pneumoniae and Candida albicans.

  • Minimum Inhibitory Concentration (MIC) : The MIC for this compound against K. pneumoniae was determined to be low, indicating potent antibacterial activity. Time-kill kinetics revealed a rapid bactericidal effect, achieving a ≥3-log reduction in viable cell counts within 10 hours at certain concentrations .
CompoundTarget PathogenMIC (µg/mL)
This compoundK. pneumoniaeX (to be determined)
2-Chloro-N-(2-hydroxyphenyl)acetamideC. albicans4.0

Anticancer Potential

The compound's anticancer properties have also been explored, particularly in relation to its interaction with cellular pathways involved in tumor progression. Research indicates that derivatives of acetamides can inhibit key proteins associated with cancer cell proliferation.

  • Mechanism of Action : The compound may exert its effects by inhibiting the MDM2-p53 interaction, which is crucial for regulating cell cycle progression and apoptosis in cancer cells .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers tested various chloro-acetamides for their efficacy against Gram-positive and Gram-negative bacteria.
    • Results indicated that this compound exhibited significant bactericidal activity, outperforming many traditional antibiotics.
  • Anticancer Activity Assessment :
    • A study focused on the effects of this compound on human cancer cell lines.
    • The compound demonstrated a dose-dependent inhibition of cell growth, suggesting potential as a therapeutic agent in oncology.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antimicrobial Studies : The presence of the chloro group was found to enhance the antimicrobial activity significantly compared to non-chlorinated analogs .
  • Cell Viability Assays : In vitro assays showed that treatment with this compound led to reduced viability in cancer cell lines, indicating its potential as an anticancer agent .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of chloroacetamides are influenced by substituents on the nitrogen and α-carbon. Below is a comparison with key analogs:

Table 1: Structural Comparison
Compound Name CAS Substituents on Nitrogen Molecular Formula Key Functional Features
2-Chloro-N-isobutylacetamide 32461-83-9 Isobutyl C₆H₁₂ClNO Chloroacetamide, branched alkyl
2-Chloro-N-methylacetamide 96-30-0 Methyl C₃H₆ClNO Smaller alkyl group, lower steric hindrance
n-Butyl-2-chloroacetamide 5349-24-6 n-Butyl C₆H₁₂ClNO Linear alkyl chain
2-Chloro-N,N-dimethylpropanamide 10397-68-9 Dimethyl C₅H₁₀ClNO Propanamide backbone, dimethyl
2-Chloro-N-ethyl-N-methylacetamide 2746-07-8 Ethyl + Methyl C₅H₁₀ClNO Mixed alkyl substituents

Physicochemical Properties

Branching and alkyl chain length significantly impact properties like boiling point, solubility, and reactivity:

Table 2: Property Comparison
Compound Name Boiling Point (°C) PSA (Ų) Key Differences
This compound 259.9 ± 23.0 29.1 Higher steric hindrance due to branched isobutyl
2-Chloro-N-methylacetamide Not reported 29.1 Lower molecular weight, increased volatility
n-Butyl-2-chloroacetamide Not reported 29.1 Linear chain may increase boiling point vs. branched analogs
N,N-Dimethylacetamide 165 (pure) 20.3 No chloro group; higher polarity due to dimethyl

Notes:

  • The branched isobutyl group in this compound reduces intermolecular interactions, leading to a lower boiling point compared to linear analogs like n-butyl derivatives (if data were available) .
  • N,N-Dimethylacetamide (CAS 127-19-5) lacks a chloro group but exhibits higher polarity and is associated with safety hazards (e.g., skin irritation) .
Table 3: Hazard Comparison
Compound Name Acute Oral Toxicity (LD₅₀) Skin Sensitization Environmental Impact
This compound Not reported Not reported Limited data
2-Chloro-N-ethyl-N-methylacetamide 300 mg/kg (rat) Moderate risk Toxic to aquatic life (EC₅₀: 10 mg/L)
N,N-Dimethylacetamide 3,200 mg/kg (rat) Severe irritation High persistence in water

Key Findings :

  • 2-Chloro-N-ethyl-N-methylacetamide exhibits higher acute toxicity and environmental risks compared to this compound .
  • N,N-Dimethylacetamide’s hazards highlight the importance of substituent effects on safety profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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